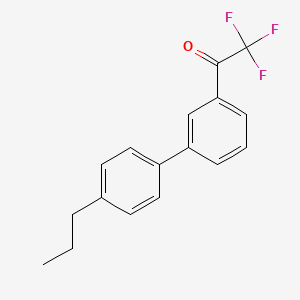

3'-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone

Description

3'-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone (CAS: 107713-67-7) is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₁F₃O. Its structure consists of a trifluoroacetyl group (-COCF₃) attached to a phenyl ring substituted with an n-propyl group at the para position (4'-position). This compound is part of a broader class of trifluoroacetophenone derivatives, which are widely utilized in organic synthesis, polymer chemistry, and pharmaceutical research due to their electron-withdrawing trifluoromethyl group and tunable steric/electronic properties .

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(4-propylphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(11-14)16(21)17(18,19)20/h3,5-11H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFFFORCNSYFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation of 4-n-propylphenyl with 2,2,2-trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 3’-(4-n-Propylphenyl)-2,2,2-trifluoroethanol.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3’-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may modulate the activity of target proteins through binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing vs. electron-donating groups : The trifluoroacetyl group (-COCF₃) strongly withdraws electrons, enhancing electrophilicity. Substituents like methoxy (-OCH₃) at the 4'-position (e.g., in 3',5'-dimethyl-4'-methoxy derivatives) introduce electron-donating effects, moderating reactivity .

- Steric effects : Bulky substituents (e.g., n-propyl at 4') reduce accessibility of the carbonyl group, impacting reaction kinetics in catalysis or polymerization .

Hydroboration Efficiency

- 2,2,2-Trifluoroacetophenone undergoes rapid hydroboration (15 min, quantitative yield) due to its electron-deficient carbonyl group, outperforming sterically hindered analogues like 2,2,2-trimethylacetophenone (2.5 h reaction time) .

- This compound likely exhibits slower hydroboration due to steric hindrance from the n-propyl group, though direct data are unavailable.

Asymmetric Catalysis

- Chiral D-Phe-modified carbon nanotubes catalyze the electroreduction of 2,2,2-trifluoroacetophenone to α-(trifluoromethyl)benzyl alcohol with 65% yield and 40% enantiomeric excess .

- Substituents like n-propyl may alter substrate binding in chiral environments, though this remains unexplored for the title compound.

Acetylcholinesterase (AChE) Inhibition

- 3'-Methyl-2,2,2-trifluoroacetophenone serves as a positive control in AChE inhibition assays (experimental ΔG = -11.80 kcal/mol), comparable to galantamine .

- The n-propyl derivative’s activity is unstudied, but alkyl chain length could influence hydrophobic interactions with AChE’s active site.

Biological Activity

3'-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone is a trifluoroacetophenone derivative notable for its unique chemical structure, which includes a trifluoromethyl group and a propyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

- Molecular Formula : C16H16F3O

- Molecular Weight : 284.29 g/mol

- Structure : The presence of a trifluoromethyl group significantly enhances the compound's lipophilicity, which may facilitate its ability to penetrate biological membranes and interact with specific molecular targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group enhances the compound's hydrophobicity, which is critical for binding interactions with target proteins. This interaction can modulate various biochemical pathways, potentially influencing cellular functions such as enzyme activity and signal transduction.

Enzyme Interaction Studies

Research indicates that this compound exhibits significant interaction with several key enzymes:

- Acetylcholinesterase (AChE) : Preliminary studies suggest that the compound may act as an inhibitor of AChE, an enzyme crucial for neurotransmitter regulation. Inhibition of AChE could enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Proteins and Enzymes : The compound has been utilized as a biochemical tool in proteomics research to study protein interactions and enzyme activities. Its ability to modulate enzyme kinetics has been demonstrated in various assays.

Case Studies

- AChE Inhibition :

-

Biotransformation Applications :

- In biotransformation studies, the compound was shown to be accepted by certain biocatalysts, indicating its utility in organic synthesis processes. The trifluoromethyl group contributed to increased reaction efficiency and selectivity.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.